molecular formula C17H12ClF3N2O2 B2755879 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione CAS No. 339030-22-7

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione

Cat. No.: B2755879
CAS No.: 339030-22-7
M. Wt: 368.74
InChI Key: DEUQFBPIFKCBKO-UHFFFAOYSA-N
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Description

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione is a complex organic compound featuring a trifluoromethyl group, a chloropyridine moiety, and a piperidine-dione structure

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ml267), have been found to inhibit bacterial phosphopantetheinyl transferases (pptases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

Similar compounds have been shown to exhibit submicromolar inhibition of bacterial sfp-pptase . This suggests that the compound may bind to the active site of the enzyme, preventing it from catalyzing its normal reactions.

Biochemical Pathways

Inhibition of pptases can attenuate secondary metabolism and thwart bacterial growth . This is because PPTases are involved in the activation of carrier proteins required for the biosynthesis of various secondary metabolites .

Pharmacokinetics

An advanced analogue of a similar compound, ml267, has been highlighted for its in vitro absorption, distribution, metabolism, and excretion, as well as its in vivo pharmacokinetic profiles

Result of Action

Inhibition of pptases can lead to a decrease in the production of certain secondary metabolites . This can result in the attenuation of bacterial growth .

Action Environment

It is known that the biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Therefore, factors that affect these properties could potentially influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the chloropyridine intermediate. This intermediate is synthesized by reacting 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions . The resulting product is then subjected to further reactions to introduce the piperidine-dione structure and the phenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and the use of specific catalysts or reagents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The chloropyridine moiety can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione stands out due to its combination of a trifluoromethyl group, a chloropyridine moiety, and a piperidine-dione structure. This unique combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2O2/c18-12-8-11(17(19,20)21)9-22-14(12)16(10-4-2-1-3-5-10)7-6-13(24)23-15(16)25/h1-5,8-9H,6-7H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUQFBPIFKCBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1=O)(C2=CC=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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